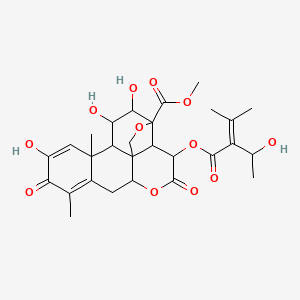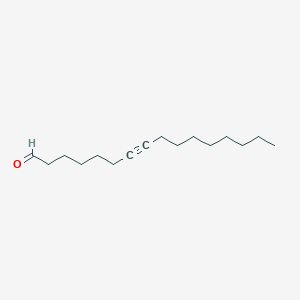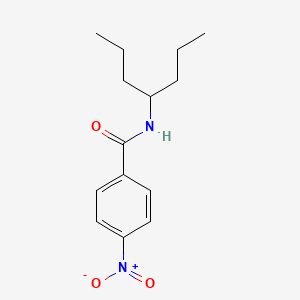
7-Methyl-2,3,5,7a-tetrahydro-1h-pyrrolizin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is a heterocyclic compound with the molecular formula C8H13NO It is a derivative of pyrrolizine and features a hydroxyl group at the first position and a methyl group at the seventh position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one using a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically takes place in an alcohol solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method allows for efficient and large-scale production of this compound .
化学反応の分析
Types of Reactions
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the seventh position can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-one.
Reduction: 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-amine.
Substitution: 7-Bromo-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol.
科学的研究の応用
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Retronecine: A related pyrrolizidine alkaloid with similar structural features but lacking the methyl group at the seventh position.
Heliotridine: Another pyrrolizidine derivative with a hydroxyl group at the first position but different substituents at other positions.
Lycopsamine: A pyrrolizidine alkaloid with similar biological activity but a different substitution pattern.
Uniqueness
7-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl and a methyl group allows for diverse chemical reactivity and potential biological activity .
特性
CAS番号 |
45736-14-9 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
7-methyl-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,7-8,10H,3-5H2,1H3 |
InChIキー |
WZHPCLWXQJYMIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN2C1C(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



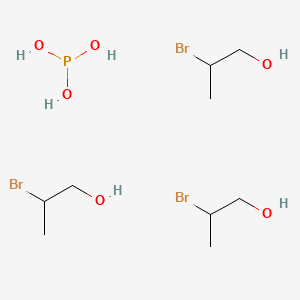
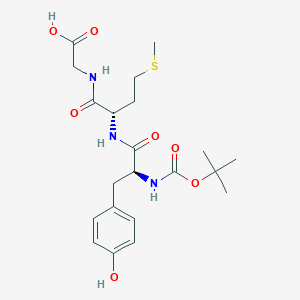
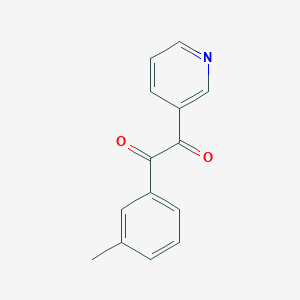


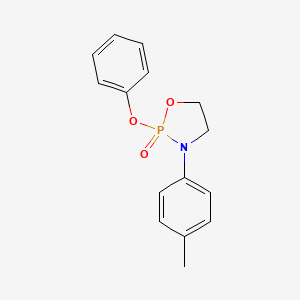
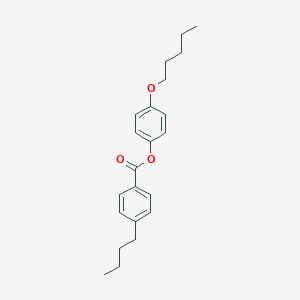
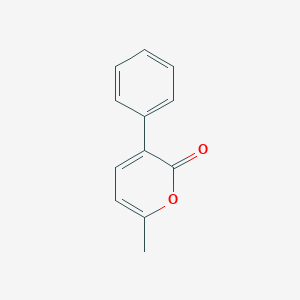
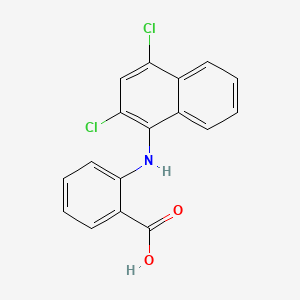
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
